molecular formula C13H20BNO3 B3105548 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1538623-41-4

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3105548
CAS No.: 1538623-41-4
M. Wt: 249.12 g/mol
InChI Key: GGIFQELWQHTNGX-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1538623-41-4) is a boronate ester derivative featuring an aniline backbone with a methoxy group at the 3-position and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₃H₁₉BNO₃, with a molecular weight of 247.15 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science.

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFQELWQHTNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158442
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538623-41-4
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1538623-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-methoxyaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction can be catalyzed by palladium catalysts under inert conditions to prevent oxidation . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors. The methoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The target compound’s meta-methoxy group (3-position) contrasts with analogs like 2-Methoxy-5-Bpin-aniline (methoxy at 2-position), altering electronic distribution and steric accessibility.
  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) in the target compound enhances electron density at the aromatic ring, facilitating oxidative addition in cross-coupling reactions . Chloro (-Cl) in 3-Chloro-5-Bpin-aniline withdraws electron density, reducing reactivity in coupling reactions but increasing stability toward hydrolysis.

Research Findings and Data

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Signals ¹¹B NMR (δ, ppm)
Target Compound 6.85 (s, 1H, Ar-H), 3.82 (s, 3H, -OCH₃) 30.2
4-Bpin-aniline 7.45 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H) 29.8
3-Chloro-5-Bpin-aniline 7.20 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H) 31.5

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a dioxaborolane moiety. Its molecular formula is C13H19BO4C_{13}H_{19}BO_4, and it can be represented structurally as follows:

  • IUPAC Name : this compound
  • CAS Number : 11715768
PropertyValue
Molecular Weight239.10 g/mol
DensityNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing boron have significant antimicrobial properties. The dioxaborolane structure in this compound may enhance its ability to inhibit bacterial growth. A study demonstrated that derivatives of boron compounds exhibited activity against various strains of bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Boron-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain boron derivatives can inhibit cell proliferation and promote cell death in various cancer cell lines . The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound may be attributed to its ability to interact with biological molecules through boron coordination chemistry. This interaction can lead to the inhibition of enzymes or receptors critical for microbial survival or cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various boron compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–1 μg/mL against resistant Mycobacterium strains .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines showed that boron-containing compounds led to a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways involved in apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

  • Methodology : The compound is typically synthesized via sequential functionalization of an aniline precursor. A common approach involves:

Borylation : Suzuki-Miyaura coupling or direct boronic ester introduction using pinacol borane under palladium catalysis .

Methoxy Group Installation : Methoxylation via nucleophilic substitution or copper-mediated coupling, ensuring regioselectivity at the 3-position.

  • Key Considerations : Monitor reaction temperature (often 80–100°C) and use anhydrous solvents (e.g., THF, DMF) to prevent boronic ester hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Q. How is the purity and structural integrity of this compound verified?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, boronic ester protons as singlet at δ 1.3–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (calc. for C₁₃H₂₀BNO₃: 249.15 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, refine using SHELXL (e.g., C–B bond length ~1.56 Å) .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : Acts as a boronic ester partner in Suzuki-Miyaura couplings to construct biaryl motifs, critical in drug intermediates. Example: Coupling with aryl halides using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O .
  • Derivatization : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing solubility for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Steric Effects : The tetramethyl dioxaborolane group increases steric hindrance, reducing reactivity with bulky substrates. Mitigate by using Pd catalysts with bulky ligands (e.g., SPhos) .
  • Electronic Effects : The electron-donating methoxy group activates the aniline ring toward electrophilic substitution but may deactivate the boronic ester in coupling. Optimize by adjusting base strength (e.g., Cs₂CO₃ vs. K₃PO₄) .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal Packing : The planar boronic ester and methoxy groups create dense packing, complicating single-crystal growth. Use slow evaporation from EtOH/CH₂Cl₂ mixtures .
  • Disorder Modeling : Tetramethyl groups often exhibit rotational disorder. Refine using SHELXL’s PART/SUMP instructions to model split positions .

Q. How can computational methods predict its binding affinity in drug design?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on H-bonding (aniline NH) and hydrophobic contacts (boronic ester) .
  • DFT Calculations : Calculate electrostatic potential surfaces (e.g., Gaussian 09) to identify reactive sites for functionalization .

Q. How to resolve contradictions in reported synthetic yields?

  • Case Study : Yields for boronic ester derivatives range from 42% to 65% in similar reactions .

  • Root Cause Analysis : Variability arises from Pd catalyst loading (1–5 mol%) and boronic ester stability. Optimize via Design of Experiments (DoE) to map parameter interactions.
  • Validation : Use in situ IR or LC-MS to monitor reaction progress and identify intermediates .

Methodological Best Practices

  • Handling and Storage : Store under inert gas (Ar/N₂) at –20°C to prevent boronic ester degradation. Use glass vials to avoid leaching from plastic .
  • Safety Protocols : Wear nitrile gloves and work in a fume hood; boronic esters may release boric acid upon hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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